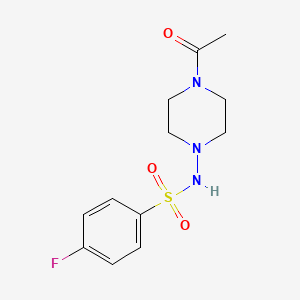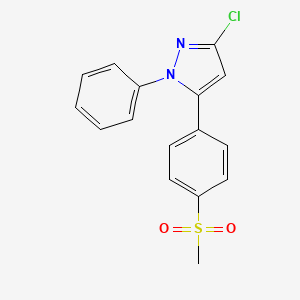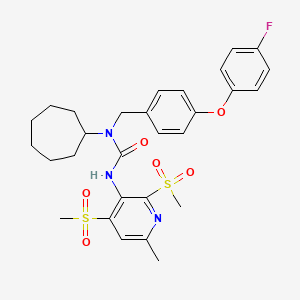![molecular formula C28H29NO8S B1674079 4-[1-(1,3-Benzodioxol-5-yl)-2-oxo-2-[(4-propan-2-ylphenyl)sulfonylamino]ethoxy]-3-propylbenzoic acid](/img/structure/B1674079.png)
4-[1-(1,3-Benzodioxol-5-yl)-2-oxo-2-[(4-propan-2-ylphenyl)sulfonylamino]ethoxy]-3-propylbenzoic acid
Übersicht
Beschreibung
It has high specificity for endothelin receptors, particularly endothelin receptor type A and endothelin receptor type B . This compound has shown significant potential in various pharmacological applications, especially in cardiovascular diseases.
Vorbereitungsmethoden
The synthesis of L-754142 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired chemical properties. The synthetic routes typically involve the use of organic solvents and reagents under controlled temperature and pressure conditions. Industrial production methods may include large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Analyse Chemischer Reaktionen
L-754142 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind organische Lösungsmittel, Katalysatoren und spezifische Temperatur- und Druckeinstellungen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden, beinhalten aber im Allgemeinen modifizierte Versionen der ursprünglichen Verbindung mit unterschiedlichen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
L-754142 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von Endothelin-Antagonisten und ihre Wechselwirkungen mit verschiedenen Rezeptoren zu untersuchen.
Biologie: Es wird verwendet, um die Rolle von Endothelin-Rezeptoren in zellulären Prozessen und Signalwegen zu untersuchen.
Wirkmechanismus
L-754142 übt seine Wirkungen aus, indem es spezifisch an Endothelin-Rezeptoren bindet, insbesondere an den Endothelin-Rezeptor-Typ A und den Endothelin-Rezeptor-Typ B. Diese Bindung hemmt die Wirkung von Endothelin-1, einem starken Vasokonstriktor, wodurch der Blutdruck gesenkt und eine Vasokonstriktion verhindert wird. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die Hemmung der Phosphatidylinositol-Hydrolyse und die Verhinderung der Endothelin-1-induzierten Kontraktionen in glatten Gefäßmuskelzellen .
Wirkmechanismus
L-754142 exerts its effects by specifically binding to endothelin receptors, particularly endothelin receptor type A and endothelin receptor type B. This binding inhibits the action of endothelin-1, a potent vasoconstrictor, thereby reducing blood pressure and preventing vasoconstriction. The molecular targets and pathways involved include the inhibition of phosphatidyl inositol hydrolysis and the prevention of endothelin-1-induced contractions in vascular smooth muscle cells .
Vergleich Mit ähnlichen Verbindungen
L-754142 ist einzigartig in seiner hohen Spezifität und Potenz als Endothelin-Antagonist. Zu ähnlichen Verbindungen gehören:
Bosentan: Ein weiterer Endothelin-Rezeptor-Antagonist, der zur Behandlung der pulmonalen arteriellen Hypertonie eingesetzt wird.
Ambrisentan: Ein selektiver Endothelin-Rezeptor-Typ-A-Antagonist, der für ähnliche therapeutische Zwecke eingesetzt wird.
Macitentan: Ein dualer Endothelin-Rezeptor-Antagonist mit Anwendungen bei der Behandlung der pulmonalen arteriellen Hypertonie.
Im Vergleich zu diesen Verbindungen hat L-754142 in präklinischen Studien eine höhere Spezifität und Potenz gezeigt, was es zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C28H29NO8S |
|---|---|
Molekulargewicht |
539.6 g/mol |
IUPAC-Name |
4-[1-(1,3-benzodioxol-5-yl)-2-oxo-2-[(4-propan-2-ylphenyl)sulfonylamino]ethoxy]-3-propylbenzoic acid |
InChI |
InChI=1S/C28H29NO8S/c1-4-5-19-14-21(28(31)32)9-12-23(19)37-26(20-8-13-24-25(15-20)36-16-35-24)27(30)29-38(33,34)22-10-6-18(7-11-22)17(2)3/h6-15,17,26H,4-5,16H2,1-3H3,(H,29,30)(H,31,32) |
InChI-Schlüssel |
JPPYWKVKLSBQJM-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=CC(=C1)C(=O)O)OC(C2=CC3=C(C=C2)OCO3)C(=O)NS(=O)(=O)C4=CC=C(C=C4)C(C)C |
Kanonische SMILES |
CCCC1=C(C=CC(=C1)C(=O)O)OC(C2=CC3=C(C=C2)OCO3)C(=O)NS(=O)(=O)C4=CC=C(C=C4)C(C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
3',4'-methylenedioxy-1-(2-propyl-4-carboxyphenoxy)-N-(4-isopropylphenylsulfonyl)benzene acetamide L 749329 L-749329 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3aR,5R,6R,7R,7aR)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]oxazole-6,7-diyl diacetate](/img/structure/B1673998.png)

![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-4,5-dihydroxyhex-2-enoate](/img/structure/B1674001.png)



![4-[(E)-3-[[2-[3-[(3-bromo-2-methylimidazo[1,2-a]pyridin-8-yl)oxymethyl]-2,4-dichloro-N-methylanilino]-2-oxoethyl]amino]-3-oxoprop-1-enyl]-N,N-dimethylbenzamide](/img/structure/B1674006.png)






![4-[(E)-3-[[2-[[2,4-dichloro-3-[[2-methyl-4-(pyridin-2-ylmethoxy)quinolin-8-yl]oxymethyl]phenyl]-methylamino]-2-oxoethyl]amino]-3-oxoprop-1-enyl]-N-methylbenzamide](/img/structure/B1674017.png)
